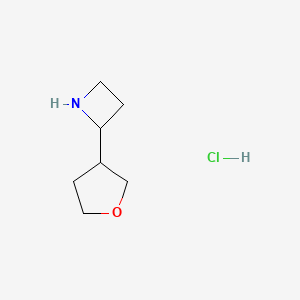

2-(Oxolan-3-yl)azetidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(oxolan-3-yl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-3-8-7(1)6-2-4-9-5-6;/h6-8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFDADRAWBSNKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2CCOC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization Methodologies and Conformational Analysis of Azetidine Systems

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure and investigating the conformational dynamics of azetidine (B1206935) derivatives in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of azetidine-containing molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of the molecular skeleton and the substitution pattern.

In the case of 2-(Oxolan-3-yl)azetidine, the regiochemistry can be unequivocally determined by NMR. The protons on the azetidine and oxolane rings exhibit characteristic chemical shifts and coupling constants. For instance, the protons on the carbons adjacent to the nitrogen atom in the azetidine ring typically resonate in a specific region of the ¹H NMR spectrum. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning these proton and carbon signals unambiguously.

Table 1: Representative ¹H NMR Spectral Data for a Substituted Azetidine Ring

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 3.5 - 4.0 | m | - |

| H-3 (axial) | 2.0 - 2.5 | m | - |

| H-3 (eq) | 2.5 - 3.0 | m | - |

| H-4 (axial) | 3.0 - 3.5 | m | - |

| H-4 (eq) | 3.5 - 4.0 | m | - |

Note: The exact chemical shifts and coupling constants for 2-(Oxolan-3-yl)azetidine hydrochloride would require experimental measurement. The data presented here are typical ranges for protons on a substituted azetidine ring.

Table 2: Representative ¹³C NMR Spectral Data for a Substituted Azetidine Ring

| Carbon | Chemical Shift (ppm) |

| C-2 | 55 - 65 |

| C-3 | 25 - 35 |

| C-4 | 50 - 60 |

Note: These are approximate chemical shift ranges and can vary based on the specific substituents and solvent.

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. nih.gov

The fragmentation pattern observed in the mass spectrum can also offer structural information. The cleavage of the azetidine and oxolane rings can lead to characteristic fragment ions. For instance, the loss of the oxolane substituent or fragmentation of the azetidine ring can be observed, providing further evidence for the proposed structure.

Table 3: Predicted m/z Peaks for 2-(Oxolan-3-yl)azetidine

| Ion | Predicted m/z |

| [M+H]⁺ | 128.1070 |

| [M+Na]⁺ | 150.0889 |

| [M+K]⁺ | 166.0629 |

| [M-H]⁻ | 126.0924 |

Note: These values are based on the molecular formula C₇H₁₃NO and represent the most common adducts.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single crystal of this compound, if obtainable, would allow for the precise measurement of bond lengths, bond angles, and torsion angles. nih.gov

This technique would provide unequivocal proof of the connectivity and stereochemistry of the molecule. Furthermore, the crystal structure would reveal the puckering of the azetidine ring and the preferred conformation of the oxolane substituent in the solid state. Intermolecular interactions, such as hydrogen bonding involving the hydrochloride counter-ion and the nitrogen and oxygen atoms, would also be elucidated, providing insights into the crystal packing. researchgate.net While specific crystallographic data for this compound is not publicly available, studies on other azetidine derivatives have shown that the azetidine ring typically adopts a puckered conformation. researchgate.netnih.gov

Theoretical Approaches to Conformational Landscapes of Azetidine Systems

Computational chemistry provides valuable insights into the conformational preferences and energetic landscapes of azetidine systems. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the structure of 2-(Oxolan-3-yl)azetidine and explore its different possible conformations. nih.gov

These calculations can predict the relative energies of different ring puckering conformations and the rotational barriers around the bond connecting the azetidine and oxolane rings. The results of these theoretical studies can complement experimental data from NMR spectroscopy, helping to interpret the observed conformational preferences in solution. For instance, computational models can predict the most stable conformation and calculate the expected NMR parameters for that conformation, which can then be compared to the experimental spectrum. mit.edu Studies on similar systems have shown that the azetidine ring can adopt either a puckered structure, and the presence of substituents influences the energetic preference for a particular conformation. nih.gov

Computational Chemistry and Molecular Modeling Studies of 2 Oxolan 3 Yl Azetidine Hydrochloride and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-(oxolan-3-yl)azetidine hydrochloride. rsdjournal.org Methods such as Density Functional Theory (DFT) are employed to predict its electronic structure, which in turn governs its reactivity and intermolecular interactions.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions with biological targets, such as hydrogen bonding and electrostatic interactions.

Heats of Formation (HOFs): For analogues, particularly high-energy-density compounds, HOFs can be calculated to assess their energetic properties and stability. researchgate.net

Spectroscopic Properties: Quantum calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.gov This aids in the structural elucidation and characterization of newly synthesized analogues.

For azetidine (B1206935) derivatives, theoretical studies have utilized quantum chemical methods to investigate parameters like electronic and thermodynamic properties to understand their physical and chemical behavior. researchgate.net Such calculations can predict the outcomes of chemical reactions and guide the synthesis of novel azetidines. bioquicknews.commit.edu

Table 1: Representative Quantum Chemical Parameters Calculated for Azetidine Analogues

| Parameter | Typical Method | Information Yielded | Relevance to Drug Design |

| HOMO Energy | DFT (e.g., B3LYP/6-31G) | Electron-donating capability | Predicts reactivity, metabolic stability |

| LUMO Energy | DFT (e.g., B3LYP/6-31G) | Electron-accepting capability | Predicts reactivity, potential for covalent bonding |

| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-31G) | Chemical stability, electronic excitation energy | Indicator of molecular stability and reactivity |

| Dipole Moment | DFT (e.g., B3LYP/6-31G) | Polarity and charge distribution | Influences solubility, permeability, and binding |

| Electrostatic Potential | DFT (e.g., B3LYP/6-31G*) | Sites for intermolecular interactions | Guides understanding of ligand-receptor binding |

Molecular Dynamics Simulations for Conformational Behavior and Dynamics

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound and its analogues in a biological environment. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions over time.

Applications of MD simulations in this context include:

Conformational Analysis: The azetidine and oxolane rings have distinct conformational preferences. MD simulations can explore the accessible conformations of the molecule in solution, identifying low-energy, stable states that are likely to be biologically relevant.

Solvation Effects: The behavior of the hydrochloride salt in an aqueous environment, including its interaction with water molecules and counter-ions, can be modeled to understand its solubility and stability.

Binding Dynamics: When docked into a target protein, MD simulations can validate the stability of the binding pose. researchgate.net They can reveal how the ligand and protein adapt to each other, the persistence of key interactions (like hydrogen bonds), and can be used to calculate binding free energies using methods like Molecular Mechanics‐Poisson‐Boltzmann Surface Area (MM-PBSA). researchgate.net For instance, MD simulations have been used to analyze the stability of azetidine derivatives complexed with viral proteins, showing root-mean-square deviation (RMSD) values in the range of 0.75 Å to 1.5 Å over 90 nanoseconds, indicating stable binding. researchgate.net

These simulations are crucial for refining docked poses and understanding the mechanistic details of ligand-receptor recognition at an atomic level. nih.gov

Virtual Library Design and Screening in Lead-Oriented Synthesis Methodologies

The 2-(oxolan-3-yl)azetidine scaffold is an excellent starting point for the creation of virtual chemical libraries aimed at discovering new lead compounds. enamine.net In lead-oriented synthesis, computational methods are used to enumerate a vast number of virtual analogues by attaching various chemical substituents (R-groups) to the core scaffold.

The process typically involves:

Scaffold Selection: The azetidine core is chosen for its desirable properties, such as providing a rigid three-dimensional structure that can project substituents into specific vectors in space. enamine.netnih.gov

Virtual Enumeration: A master list of reagents (e.g., sulfonyl chlorides, isocyanates, acids) is used to computationally generate a large library of derivatives. nih.govresearchgate.net For example, starting with a single azetidine scaffold, tens of thousands of virtual compounds can be created. nih.gov

Property Filtering: The virtual library is then screened using computational filters to select for compounds with "drug-like" properties. These filters often include parameters like molecular weight (MW), lipophilicity (LogP), number of hydrogen bond donors and acceptors, and polar surface area (PSA). nih.gov For libraries targeting the central nervous system (CNS), these filters are particularly stringent. researchgate.net

Docking and Scoring: The filtered library is then docked into the binding site of a biological target. Scoring functions are used to rank the compounds based on their predicted binding affinity, prioritizing a smaller, more manageable set of compounds for actual chemical synthesis and biological testing.

This approach significantly reduces the time and resources required for lead discovery by focusing synthetic efforts on compounds with the highest probability of success. nih.gov

Computational Tools for Structural and Energetic Analysis

A variety of specialized software and computational methods are used to perform the analyses described above. The choice of tool depends on the specific question being addressed, the desired level of accuracy, and the available computational resources.

Table 2: Common Computational Tools and Their Applications

| Tool/Method | Type | Application |

| Gaussian, ORCA, Spartan | Quantum Chemistry Software | Performs DFT, Hartree-Fock, and other quantum calculations for electronic structure, geometry optimization, and frequency analysis. rsdjournal.org |

| AMBER, GROMACS, Desmond | Molecular Dynamics Engines | Simulates the dynamic behavior of molecules in solution or complexed with proteins. mdpi.com |

| CHARMM, OPLS, AMBER | Force Fields | A set of parameters and equations used by MD engines to describe the potential energy of a system of particles. nih.gov |

| AutoDock, GOLD, Glide | Docking Software | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. |

| MM-PBSA/MM-GBSA | Binding Free Energy Calculation | Post-processes MD simulation trajectories to estimate the binding affinity of a ligand to a protein. researchgate.net |

| OpenFermion, PennyLane | Quantum Computing Libraries | Used for advanced quantum chemistry simulations and developing algorithms for molecular systems. pennylane.ai |

These tools, when used in combination, provide a multi-faceted view of the molecule's properties, from its fundamental electronic structure to its dynamic interactions within a complex biological milieu.

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) studies are central to medicinal chemistry, aiming to understand how changes in a molecule's structure affect its biological activity. nih.gov For analogues of 2-(oxolan-3-yl)azetidine, computational SAR modeling can accelerate this process.

Key aspects of computational SAR for azetidine analogues include:

Systematic Modification: SAR exploration involves systematically varying different parts of the molecule. For example, in a series of (R)-azetidine-2-carboxamides developed as STAT3 inhibitors, moving the carboxamide group from the 2-position to the 3-position resulted in a loss of activity. nih.govacs.org Similarly, the stereochemistry is often critical; the (R)-enantiomer of these compounds was found to be more potent than the (S)-enantiomer. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of azetidine analogues with known activities, a predictive model can be built. This model can then be used to estimate the activity of new, unsynthesized compounds.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. A pharmacophore model derived from active azetidine analogues can be used to screen large databases for novel compounds that fit the model, potentially identifying new chemical scaffolds with the desired activity.

Studies on azetidine derivatives as GABA uptake inhibitors, for instance, have shown that lipophilic N-alkylated derivatives exhibit higher potency at GAT-1 transporters, highlighting the importance of specific structural modifications for target affinity. nih.gov These computational SAR approaches provide a rational framework for optimizing lead compounds, guiding chemists in deciding which analogues to synthesize to improve potency and other pharmacological properties. nih.gov

Reactivity, Mechanistic Investigations, and Transformation Chemistry of Azetidines

Ring-Opening Reactions of Azetidines in Chemical Design and Synthesis

The inherent ring strain of the four-membered azetidine (B1206935) ring makes it susceptible to nucleophilic ring-opening reactions, a characteristic that is widely exploited in organic synthesis. rsc.orgresearchgate.net These reactions typically proceed via activation of the ring nitrogen, often through protonation or alkylation to form a more reactive azetidinium ion. In the case of 2-(Oxolan-3-yl)azetidine hydrochloride, the nitrogen is already protonated, making the azetidine ring activated towards nucleophilic attack.

Generally, the regioselectivity of the ring-opening of unsymmetrically substituted azetidinium ions is influenced by both steric and electronic factors. Nucleophilic attack can occur at either the C2 or C4 position. For a 2-substituted azetidine such as 2-(Oxolan-3-yl)azetidine, the attack is sterically more favorable at the less substituted C4 position. However, the nature of the substituent at C2 and the specific nucleophile used can influence this outcome. researchgate.net

A variety of nucleophiles, including halides, amines, thiols, and oxygen-based nucleophiles, can be employed for these transformations, leading to the formation of functionalized γ-aminopropyl derivatives. The general mechanism involves an SN2-type displacement, resulting in inversion of stereochemistry at the center of attack.

Table 1: Potential Nucleophilic Ring-Opening Reactions of 2-(Oxolan-3-yl)azetidinium ion

| Nucleophile (Nu-) | Potential Product | Reaction Type |

|---|---|---|

| Halide (e.g., Cl-, Br-) | 3-Halo-1-(oxolan-3-yl)propan-1-amine | Halogenation |

| Amine (R2NH) | N1-(Oxolan-3-yl)propane-1,3-diamine derivative | Amination |

| Thiol (RSH) | 3-(Alkylthio)-1-(oxolan-3-yl)propan-1-amine | Thiolation |

| Alcohol (ROH) | 3-Alkoxy-1-(oxolan-3-yl)propan-1-amine | Alkoxylation |

Ring-Expansion Reactions of Azetidines for Heterocyclic Compound Synthesis

Ring-expansion reactions of azetidines provide a valuable route to larger, often more thermodynamically stable, nitrogen-containing heterocycles such as pyrrolidines, piperidines, and other medium-sized rings. imperial.ac.uk These transformations can be initiated by various reagents and proceed through different mechanistic pathways.

One common strategy involves the rearrangement of an exocyclic functional group. For instance, treatment of a 2-(halomethyl)azetidine with a base can lead to the formation of a bicyclic aziridinium (B1262131) ion intermediate, which is then opened by a nucleophile to afford a pyrrolidine (B122466) ring system. While this compound does not possess a suitable leaving group on the oxolane ring for such a rearrangement, derivatization of the azetidine nitrogen could potentially enable such transformations.

Another approach involves the reaction of azetidines with carbenes or carbenoids, which can insert into a C-N bond of the azetidine ring, leading to a five-membered pyrrolidine. The specific reaction conditions and the nature of the substituents on both the azetidine and the carbene precursor would be critical in determining the feasibility and outcome of such a reaction for 2-(Oxolan-3-yl)azetidine.

Mechanistic Pathways of Key Reactions in Azetidine Derivatization (e.g., Aza-Michael Addition)

The derivatization of the azetidine nitrogen is a fundamental transformation in azetidine chemistry. The secondary amine of 2-(Oxolan-3-yl)azetidine (after deprotonation of the hydrochloride salt) is nucleophilic and can participate in various reactions, including the aza-Michael addition.

The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. mdpi.comnih.gov This reaction is a powerful tool for C-N bond formation. For 2-(Oxolan-3-yl)azetidine, this reaction would involve the addition of the azetidine nitrogen to a Michael acceptor, such as an acrylate, enone, or nitroalkene.

The mechanism proceeds via the nucleophilic attack of the nitrogen lone pair on the β-carbon of the activated alkene, forming a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the final β-amino carbonyl or related adduct. The reaction can be catalyzed by either acids or bases, or it can proceed thermally.

Table 2: Potential Aza-Michael Acceptors for Reaction with 2-(Oxolan-3-yl)azetidine

| Michael Acceptor | Product Type |

|---|---|

| Acrylate esters | β-Amino ester |

| Acrylonitrile | β-Aminonitrile |

| Vinyl ketones | β-Aminoketone |

| Nitroalkenes | β-Nitroamine |

Ligand Applications in Asymmetric Catalysis

Chiral azetidine derivatives have emerged as effective ligands in asymmetric catalysis due to their rigid four-membered ring structure, which can create a well-defined chiral environment around a metal center. researchgate.net The stereochemistry of the substituents on the azetidine ring plays a crucial role in inducing enantioselectivity in a variety of catalytic transformations.

While there is no specific literature describing the use of this compound as a ligand in asymmetric catalysis, its structure possesses chiral centers (at C2 of the azetidine and C3 of the oxolane). If resolved into its constituent enantiomers, this compound could potentially serve as a chiral ligand. The nitrogen and the oxygen atom of the oxolane ring could act as coordinating sites for a metal.

Potential applications for such a ligand could be in reactions like asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions, where the steric and electronic properties of the ligand are critical for achieving high enantioselectivity. The synthesis of a specific enantiomer of 2-(Oxolan-3-yl)azetidine would be a prerequisite for its exploration in this area.

Research on Derivatives and Analogues of 2 Oxolan 3 Yl Azetidine Hydrochloride

Design Principles for Diversely Functionalized Azetidine (B1206935) Derivatives

The design of diversely functionalized azetidine derivatives is guided by several key principles aimed at exploring new chemical space for applications in drug discovery and materials science. A primary strategy involves leveraging the azetidine scaffold to create molecules with varied three-dimensional shapes and functionalities.

One major design principle is scaffold diversification , where a core azetidine structure is elaborated with a wide array of substituents. researchgate.net This can be achieved through the functionalization of a pre-existing densely functionalized azetidine ring system to generate fused, bridged, and spirocyclic ring systems. researchgate.net The goal is to create libraries of compounds with diverse physicochemical properties, which is particularly important for applications like central nervous system (CNS) drug discovery, where properties such as lipophilicity, polar surface area, and solubility are critical. researchgate.netrsc.org

Another significant principle is strain-release functionalization . The inherent ring strain of azetidines (approximately 25.4 kcal/mol) makes them susceptible to controlled ring-opening reactions, which can be exploited to introduce complexity. whiterose.ac.uk A notable example is the use of 1-azabicyclo[1.1.0]butanes (ABBs), which undergo strain-release reactions with a variety of nucleophiles to produce a diverse range of stereodefined 3-substituted azetidines. bham.ac.uknih.gov This modular approach allows for the programmable and parallel synthesis of complex azetidines that would be difficult to access through other methods. bham.ac.uknih.gov

Modular strategies that allow for the direct attachment of the azetidine ring to other molecules are also a key design principle. mdpi.com Electrophilic azetidinylation, for instance, uses reagents like azetidinyl trichloroacetimidates to attach the azetidine moiety to a wide range of nucleophiles, including those found in biorelevant molecules. mdpi.comrsc.org This "any-stage" installation of the azetidine ring simplifies the synthesis of medicinally relevant structures and facilitates the creation of azetidine analogues of known bioactive compounds. mdpi.comrsc.org

Furthermore, the incorporation of the azetidine ring as a bioisosteric replacement for other common rings like piperidine, pyrrolidine (B122466), or even phenyl groups is a deliberate design choice. mdpi.com This can lead to improved properties such as enhanced solubility, metabolic stability, and conformational rigidity, which are desirable in drug candidates. mdpi.com

Finally, the design of azetidine derivatives often focuses on achieving specific stereochemical outcomes . The ability to control the spatial arrangement of substituents on the azetidine ring is crucial for tailoring the molecule's interaction with biological targets. researchgate.net This involves developing synthetic methods that allow for high enantiomeric and diastereomeric purity. researchgate.netguidechem.com

Interactive Table: Design Principles for Azetidine Derivatives

| Design Principle | Description | Key Advantages |

|---|---|---|

| Scaffold Diversification | Elaboration of a core azetidine structure with various substituents to create fused, bridged, or spirocyclic systems. researchgate.net | Access to a wide range of chemical space and diverse physicochemical properties. researchgate.net |

| Strain-Release Functionalization | Utilizing the ring strain of precursors like 1-azabicyclo[1.1.0]butanes to react with nucleophiles and form substituted azetidines. bham.ac.uknih.gov | Modular and programmable synthesis of complex, stereodefined azetidines. bham.ac.uk |

| Modular Strategies (e.g., Electrophilic Azetidinylation) | Direct attachment of the azetidine ring to other molecular scaffolds. mdpi.comrsc.org | Simplifies synthesis of analogues and allows for late-stage functionalization. mdpi.com |

| Bioisosteric Replacement | Using the azetidine ring to replace other cyclic moieties in known bioactive molecules. mdpi.com | Can improve solubility, metabolic stability, and conformational rigidity. mdpi.com |

| Stereochemical Control | Designing synthetic routes that yield specific stereoisomers of the azetidine derivatives. researchgate.net | Crucial for optimizing interactions with specific biological targets. guidechem.com |

Synthesis of Related Azetidine-Oxolane Hybrids

The synthesis of hybrid molecules incorporating both an azetidine and an oxolane (tetrahydrofuran) ring represents a strategy to combine the structural features of both heterocycles. While specific, detailed synthetic preparations for compounds like N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine hydrochloride, 3-(oxolan-3-yl)azetidine (B1423449) hydrochloride, and 3-(oxolan-2-yl)azetidine hydrochloride are not extensively detailed in readily available literature, their synthesis can be approached through established methods in heterocyclic chemistry. uni.luuni.lunih.gov

General synthetic strategies often involve the coupling of pre-functionalized azetidine and oxolane precursors. One such approach is the aza-Michael addition . For instance, an α,β-unsaturated ester attached to an azetidine ring, such as methyl (N-Boc-azetidin-3-ylidene)acetate, can react with an amino-functionalized oxolane. rsc.orggoogle.com This reaction, often catalyzed by a base like DBU, results in the formation of a new carbon-nitrogen bond, linking the two heterocyclic systems. google.com

Another plausible route is through reductive amination . An oxolane derivative bearing a ketone or aldehyde functional group could be reacted with an amino-azetidine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the desired hybrid molecule. Conversely, an azetidinone could be reacted with an amino-oxolane.

Nucleophilic substitution reactions also provide a viable synthetic pathway. An azetidine with a good leaving group (e.g., a tosylate or mesylate) at a specific position can be displaced by a nucleophilic oxolane derivative, such as a hydroxy- or amino-tetrahydrofuran. aaronchem.com For example, the synthesis of 3-amino-azetidines can be achieved by displacing a mesylate group from a protected N-benzylazetidin-3-ol with an azide, followed by reduction. aaronchem.com A similar strategy could be adapted by using an appropriate oxolane-based nucleophile.

The synthesis of azetidines often starts from acyclic precursors through intramolecular cyclization . whiterose.ac.uk For instance, γ-haloamines can undergo intramolecular nucleophilic substitution to form the four-membered ring. nih.gov To create an azetidine-oxolane hybrid, the acyclic precursor would need to incorporate the oxolane moiety before the cyclization step.

The table below lists some known azetidine-oxolane hybrids.

Interactive Table: Examples of Azetidine-Oxolane Hybrids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine hydrochloride | 1403767-08-7 | C₈H₁₇ClN₂O | 192.69 |

| 3-(Oxolan-3-yl)azetidine hydrochloride | 1795438-09-3 | C₇H₁₄ClNO | 163.65 |

Exploration of Substituent Effects on Azetidine Ring Reactivity and Stability

The reactivity and stability of the azetidine ring are significantly influenced by the nature and position of its substituents. The inherent strain of the four-membered ring makes it more reactive than larger rings like pyrrolidine, but more stable than the highly strained three-membered aziridine (B145994) ring. whiterose.ac.uk Substituents can either enhance this reactivity or improve the ring's stability through electronic and steric effects.

Electronic effects play a crucial role. Electron-withdrawing groups (EWGs) attached to the nitrogen atom, such as sulfonyl or acyl groups, decrease the nucleophilicity of the nitrogen. This can make the ring more susceptible to nucleophilic attack at the ring carbons and can also influence the regioselectivity of ring-opening reactions. Conversely, EWGs on the ring carbons can affect the acidity of adjacent protons, facilitating reactions like α-lithiation for further functionalization. nih.gov The presence of fluorine substituents, for example, has been shown to have a profound effect on the reactivity of strained heterocycles, often increasing their susceptibility to nucleophilic cleavage. google.com

The stability of the azetidine ring can also be compromised under certain conditions, such as in an acidic medium. An intramolecular ring-opening decomposition has been observed in some N-substituted aryl azetidines. This decomposition is mediated by acid and involves the nucleophilic attack of a pendant amide group on the protonated azetidine ring. The stability in such cases is highly dependent on the pKa of the azetidine nitrogen, which is in turn influenced by the electronic properties of the N-substituent. For instance, N-aryl azetidines with electron-withdrawing groups on the aryl ring tend to be more stable because the azetidine nitrogen is less basic and less likely to be protonated.

Steric effects also contribute to the stability and reactivity of the azetidine ring. Bulky substituents can hinder the approach of reagents, thereby decreasing reactivity. However, geminal substitution (two substituents on the same carbon atom) can enhance the stability of the ring through the Thorpe-Ingold effect, which alters bond angles and reduces ring strain. The stereochemical arrangement of substituents is also critical; for example, cis versus trans isomers can exhibit different reactivities due to varying steric hindrance around the reaction center. nih.gov

The nature of substituents also dictates the feasibility of certain synthetic transformations. For example, in intramolecular cyclizations to form azetidines, the presence of an electron-withdrawing trifluoromethyl group can reduce the nucleophilicity of the reacting amine, necessitating the use of a strong base to achieve cyclization. nih.gov

Stereochemical Control in Azetidine Derivative Synthesis

Achieving a high degree of stereochemical control is a central challenge and a critical goal in the synthesis of functionalized azetidine derivatives, as the biological activity of these compounds is often dependent on their specific three-dimensional structure. researchgate.net Research in this area focuses on both diastereoselective and enantioselective methods to access stereochemically pure azetidines.

Diastereoselective synthesis often relies on the influence of existing stereocenters in the starting material to direct the formation of new ones. One common strategy is the iodine-mediated cyclization of homoallylic amines, which can proceed via a 4-exo-trig cyclization to deliver cis-2,4-disubstituted azetidines with high diastereoselectivity. uni.lu The relative stereochemistry of the substituents is controlled by the geometry of the transition state during the ring-closing step. Similarly, the reduction of substituted azetines can be highly diastereoselective. For instance, the palladium-catalyzed cis-hydrogenation of 3-substituted N-Boc-2-azetinylcarboxylic acids yields the corresponding cis-azetidine derivatives. aaronchem.com This approach provides selective access to the cis isomer, which can be complementary to methods that favor the formation of trans isomers. aaronchem.com

Enantioselective synthesis aims to produce one enantiomer of a chiral azetidine in excess over the other. This can be achieved through several approaches:

Use of Chiral Catalysts: Asymmetric catalysis is a powerful tool for enantioselective azetidine synthesis. For example, a chiral N,N'-dioxide/Mg(II) complex can catalyze the [3+1]-cycloaddition of racemic donor-acceptor aziridines with isocyanides to produce enantioenriched exo-imido azetidines with high yields and enantioselectivity (up to 94% ee). Another example is the copper-catalyzed asymmetric boryl allylation of azetines, which installs two versatile functional groups and creates two new stereogenic centers with high enantioselectivity. guidechem.com

Use of Chiral Auxiliaries: A chiral auxiliary attached to the starting material can direct the stereochemical outcome of a reaction, and can then be removed. This strategy has been employed in the synthesis of chiral azetidin-3-ones, where the use of a t-butanesulfinyl group as a chiral auxiliary on a nitrogen precursor allows for the stereoselective synthesis of the desired azetidinone. nih.gov

Starting from the Chiral Pool: Readily available enantiopure starting materials, such as amino acids or other natural products, can be converted into chiral azetidines. For example, the four stereoisomers of azetidine-2,3-dicarboxylic acid have been synthesized in a stereocontrolled fashion starting from chiral precursors like (R)- or (S)-O-Benzyl glycidol. researchgate.net This approach provides access to specific stereoisomers of the target molecule. researchgate.net

The development of these stereocontrolled synthetic methods is crucial as it allows for the systematic investigation of structure-activity relationships and the optimization of the biological properties of azetidine-containing compounds. bham.ac.uknih.gov

Interactive Table: Methods for Stereochemical Control in Azetidine Synthesis

| Method | Type | Description | Example |

|---|---|---|---|

| Iodine-Mediated Cyclization | Diastereoselective | Cyclization of homoallylic amines to form cis-2,4-disubstituted azetidines. uni.lu | Formation of cis-2-(iodomethyl)azetidine derivatives. |

| Catalytic Hydrogenation of Azetines | Diastereoselective | Reduction of the double bond in an azetine ring to selectively form cis-substituted azetidines. aaronchem.com | Pd-catalyzed hydrogenation of 2-azetinylcarboxylic acids. aaronchem.com |

| Chiral Catalyst-Mediated Cycloaddition | Enantioselective | Use of a chiral metal complex to catalyze the formation of the azetidine ring from acyclic or other cyclic precursors. | Chiral N,N'-dioxide/Mg(II) catalyzed [3+1]-cycloaddition of aziridines and isocyanides. |

| Copper-Catalyzed Difunctionalization | Enantioselective | Asymmetric difunctionalization of azetines using a copper catalyst to introduce two new stereocenters. guidechem.com | Enantioselective boryl allylation of azetines. guidechem.com |

| Use of Chiral Auxiliaries | Enantioselective | A removable chiral group on the starting material directs the stereochemical outcome of the reaction. nih.gov | Synthesis of chiral azetidin-3-ones using a t-butanesulfinyl auxiliary. nih.gov |

| Chiral Pool Synthesis | Enantioselective | Synthesis starting from readily available, enantiopure natural products like amino acids or glycidol. researchgate.net | Synthesis of azetidine-2,3-dicarboxylic acid stereoisomers from (R)- or (S)-O-Benzyl glycidol. researchgate.net |

Academic Research into Biological Interactions and Mechanistic Insights

Enzyme Inhibition Studies Using Azetidine (B1206935) Scaffolds as Biochemical Probes

The rigid, four-membered ring of the azetidine scaffold has proven to be a valuable structural motif in the design of enzyme inhibitors. nih.gov Its conformational constraint and ability to serve as a stable backbone for diverse functionalization make it an attractive tool for medicinal chemists. nih.govsciencedaily.com Azetidine-based compounds are utilized as biochemical probes to explore the active sites of enzymes and elucidate mechanisms of inhibition. The azetidine ring is a key component in many bioactive compounds used in high-throughput screening and structure-activity relationship studies. lifechemicals.com

Research has demonstrated the efficacy of azetidine derivatives in inhibiting various classes of enzymes. For example, azetidine-based structures have been developed as inhibitors of N-ribosyl hydrolases and phosphorylases. lifechemicals.com Furthermore, the azetidin-2-one (B1220530) (or β-lactam) scaffold, a well-known feature of penicillin antibiotics, has been systematically modified to create inhibitors for other enzymes, such as human leukocyte elastase (HLE), a serine protease implicated in inflammatory diseases. researchgate.net A specific class, 4-oxo-β-lactams (azetidine-2,4-diones), act as potent acylating agents of the active site serine residue in HLE. researchgate.net The reactivity and inhibitory potency of these compounds can be finely tuned by adding electron-withdrawing substituents to the scaffold. researchgate.net These studies highlight the role of the azetidine core in positioning key chemical groups for molecular recognition and interaction within an enzyme's catalytic domain. researchgate.net

| Enzyme Target | Azetidine Scaffold Type | Mechanism of Inhibition | Therapeutic Potential |

| Human Leukocyte Elastase (HLE) | Azetidine-2,4-dione (4-oxo-β-lactam) | Acylation of active site Ser-195 | Anti-inflammatory |

| N-ribosyl hydrolases | Functionalized Azetidine | Competitive Inhibition | Not specified |

| Penicillin Binding Proteins (PBPs) | Azetidin-2-one (β-lactam) | Acylation of active site serine | Antibacterial |

| Mycobacterium tuberculosis | Azetidin-2-one analogues | Not specified | Antitubercular medwinpublishers.com |

This table summarizes examples of enzyme inhibition by various azetidine-based scaffolds as discussed in the literature.

Receptor Binding and Modulation Studies (e.g., GPR88 Agonist Activity)

Azetidine-containing compounds have been investigated for their ability to bind to and modulate the function of various receptors, including G protein-coupled receptors (GPCRs). A notable example is the orphan receptor GPR88, which is highly expressed in the striatum region of the brain and is considered a promising drug target for central nervous system (CNS) disorders such as schizophrenia, Parkinson's disease, and substance use disorders. nih.gov Ablation of the GPR88 gene in mice has been shown to increase alcohol-seeking and consumption behaviors, suggesting that activating the receptor could be a viable therapeutic strategy for alcohol use disorder (AUD). nih.govnih.gov

Synthetic agonists for GPR88 have been developed, and structure-activity relationship studies have identified key chemical features necessary for potent activity. nih.gov While research on 2-(Oxolan-3-yl)azetidine hydrochloride for this specific target is not detailed, related azetidine-containing molecules serve as important leads. For instance, the GPR88 agonist RTI-122 has been shown to reduce alcohol consumption in animal models, an effect that is absent in mice lacking the Gpr88 gene, confirming the receptor-specific mechanism. nih.gov Other developed agonists have demonstrated potent, brain-penetrant activity in functional assays. medchemexpress.comchemscene.com These studies underscore the potential of azetidine-based structures to serve as scaffolds for novel CNS receptor modulators.

| Compound | Target | Activity | EC₅₀ Value | Key Finding |

| RTI-122 | GPR88 | Agonist | Not Specified | Reduces alcohol consumption and motivation in animal models. nih.gov |

| GPR88 agonist 2 (compound 53) | GPR88 | Agonist | 14 µM (cAMP assay); 8.9 μM ([³⁵S]GTPγS assay) | Potent, brain-penetrant agonist. medchemexpress.comchemscene.com |

This table presents data on representative GPR88 agonists, illustrating the role of small molecules in modulating this CNS target.

Azetidines as Unnatural Amino Acids in Peptidomimetics and Protease Structure-Function Analyses

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for creating peptidomimetics—molecules designed to mimic natural peptides but with enhanced therapeutic properties. sigmaaldrich.comnih.gov Azetidine-based amino acids are particularly useful in this context due to the conformational constraints imposed by the four-membered ring. researchgate.netnih.gov This rigidity can lock the peptide backbone into a specific bioactive conformation, such as a γ-type reverse turn, which can be crucial for activity. nih.gov

A key advantage of using azetidine amino acids is the improved metabolic stability of the resulting peptidomimetic. nih.gov Natural peptides are often susceptible to rapid degradation by proteases, limiting their therapeutic application. nih.govnih.gov The introduction of an azetidine residue can render the peptide more resistant to proteolytic cleavage. researchgate.net For example, incorporating a 3-aminoazetidine (3-AAz) subunit into a cyclohexapeptide was shown to improve its stability against proteases compared to the original macrocycle. researchgate.net

In protease structure-function analyses, azetidine scaffolds serve as valuable tools. By replacing natural amino acid residues in protease inhibitors with azetidine moieties, researchers can probe the structural requirements of the enzyme's active site. For instance, azetidine and spiroazetidine moieties have been successfully substituted for the standard P2 pyrrolidine (B122466) unit in inhibitors of the Hepatitis C Virus (HCV) NS3 protease, leading to the discovery of potent new analogs. nih.gov This approach demonstrates that the unique stereochemistry of the azetidine ring can be exploited to optimize interactions with enzyme binding pockets. nih.gov

Structure-Activity Relationship (SAR) Investigations for Modulating Biological Functions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a lead compound affect its biological activity. nih.gov The azetidine scaffold is frequently used in such investigations due to its synthetic tractability and its presence in a wide range of biologically active molecules. nih.govlifechemicals.com By systematically altering substituents on the azetidine ring or adjacent chemical groups, researchers can identify the key molecular features responsible for a desired pharmacological effect.

SAR studies on azetidine-containing dipeptides designed as inhibitors of human cytomegalovirus (HCMV) revealed strict structural requirements for antiviral activity. nih.gov Modifications at the N-terminus, C-terminus, and the C-terminal side-chain were explored. The research concluded that a benzyloxycarbonyl group at the N-terminus, an aliphatic side-chain at the C-terminus, and an unsubstituted or aliphatic carboxamide group were all essential for anti-HCMV activity. nih.gov

| Structural Modification (Anti-HCMV Dipeptide Analogues) | Impact on Biological Activity | Reference |

| N-terminus Substitution | A benzyloxycarbonyl moiety was found to be an absolute requirement. | nih.gov |

| C-terminal Side-Chain | An aliphatic side-chain was necessary for activity. | nih.gov |

| C-carboxamide Group | Aliphatic or no substituents were required for activity. | nih.gov |

This table summarizes key SAR findings for azetidine-containing dipeptide inhibitors of HCMV, based on research by Pérez-Faginas et al.

Application as Biochemical Reagents in Life Science Research

Beyond their direct therapeutic potential, azetidine-containing compounds like this compound serve as versatile building blocks and biochemical reagents in life science research. Their unique structural and chemical properties make them valuable for constructing larger, more complex molecules with specific functions. sciencedaily.comresearchgate.net

One significant application is in the development of compound libraries for drug discovery. sciencedaily.com The synthesis of diverse azetidine-based scaffolds allows for the creation of large collections of novel molecules that can be screened for activity against a wide array of biological targets, such as enzymes, receptors, and pathogens. sciencedaily.comnih.gov

Furthermore, azetidine moieties are used to modify functional molecules like fluorescent dyes to improve their properties. researchgate.net The incorporation of azetidine-containing heterospirocycles into common fluorophore scaffolds has been shown to enhance critical performance characteristics, including brightness, photostability, and water solubility, while maintaining cell permeability. researchgate.net These enhanced dyes are powerful reagents for advanced fluorescence imaging techniques, allowing for more precise visualization and analysis of cellular processes. The use of azetidine derivatives in this context highlights their role in creating sophisticated tools for molecular and cellular biology research. researchgate.net

Applications As Building Blocks in Complex Organic Synthesis

Utility in the Synthesis of Pharmacologically Relevant Scaffolds

The azetidine (B1206935) core is a key component in numerous pharmacologically active compounds, enhancing properties such as metabolic stability, solubility, and target binding affinity. researchgate.net The incorporation of building blocks like 2-(Oxolan-3-yl)azetidine allows medicinal chemists to develop novel scaffolds targeting a wide array of diseases. nih.gov The azetidine ring acts as a bioisostere for other cyclic and acyclic functionalities, offering a unique three-dimensional structure that can lead to improved pharmacokinetic profiles. nih.gov

Research has demonstrated the importance of the azetidine moiety in various therapeutic areas. nih.gov For instance, the antihypertensive drug Azelnidipine features an azetidine ring, highlighting the scaffold's acceptance in clinical applications. rsc.org Furthermore, azetidine derivatives have been successfully integrated into compounds with antibacterial, anticancer, and anti-inflammatory activities. nih.govlifechemicals.com The synthesis of these complex molecules often relies on the availability of functionalized azetidine building blocks, where the substituents guide the synthetic pathway and ultimately define the biological activity.

Table 1: Examples of Pharmacologically Active Agents Incorporating an Azetidine Scaffold This table showcases the diversity of therapeutic targets for which azetidine-containing compounds have been developed, illustrating the broad applicability of this structural motif.

| Compound/Drug Name | Therapeutic Area | Role of Azetidine Scaffold |

|---|---|---|

| Azelnidipine | Antihypertensive | Calcium channel blocker; the azetidine moiety is crucial for its activity. rsc.org |

| Cobimetinib | Anticancer | MEK inhibitor; contains a substituted azetidine ring. rsc.org |

| Ezetimibe | Antihyperlipidemic | Cholesterol absorption inhibitor; features a monocyclic azetidin-2-one (B1220530) ring. lifechemicals.com |

| Quinolone Analogs | Antibacterial | Combination with a quinolone nucleus enhances activity against resistant strains. lifechemicals.com |

Role in the Construction of Complex Heterocyclic Compounds

The structural rigidity and reactive handles of azetidine derivatives are leveraged by synthetic chemists to build intricate, multi-cyclic systems. Functionalized azetidines can be elaborated into a variety of fused, bridged, and spirocyclic ring systems, which are of significant interest in drug discovery due to their novel three-dimensional shapes. nih.gov

Synthetic strategies often involve the initial functionalization of the azetidine nitrogen, followed by reactions on substituents at other positions of the ring. For example, a densely functionalized azetidine core can undergo a series of transformations to construct more complex architectures. nih.gov Methodologies such as intramolecular cyclizations, ring-closing metathesis, and cycloaddition reactions can be employed to build upon the azetidine-oxolane framework. nih.govnih.govbohrium.com These approaches allow for the creation of unique molecular skeletons that would be difficult to access through other synthetic routes. magtech.com.cn

Table 2: Synthetic Transformations for Constructing Complex Heterocycles from Azetidine Cores This table outlines key synthetic methods used to elaborate azetidine building blocks into more complex molecular structures, demonstrating the versatility of the azetidine core in organic synthesis.

| Synthetic Strategy | Description | Resulting Structure Type |

|---|---|---|

| [2+2] Cycloaddition | Reaction of an imine with an alkene, known as the aza Paternò-Büchi reaction, is a direct method to form the azetidine ring itself, which can then be further modified. rsc.orgresearchgate.net | Fused or Substituted Azetidines |

| Intramolecular Cyclization | Cyclization of a side chain attached to the azetidine ring or its nitrogen atom to form a new ring fused or bridged to the original core. nih.gov | Fused or Bridged Bicyclic Systems |

| Strain-Release Reactions | Using highly strained precursors like azabicyclo[1.1.0]butanes to react with nucleophiles, forming substituted azetidines. rsc.org | Densely Functionalized Azetidines |

| Aza-Michael Addition | Addition of the azetidine nitrogen to an activated alkene, allowing for the introduction of complex side chains that can be used for further cyclizations. nih.gov | Substituted Azetidines |

Chiral Building Block Applications in Asymmetric Synthesis

The compound 2-(Oxolan-3-yl)azetidine hydrochloride possesses multiple stereocenters, making its enantiomerically pure forms valuable chiral building blocks for asymmetric synthesis. The use of such chiral synthons ensures the stereocontrolled construction of the final target molecule, which is critical in pharmacology as different enantiomers of a drug can have vastly different biological activities.

Chiral azetidines are employed as ligands in asymmetric catalysis and as key intermediates in the synthesis of enantiopure products. birmingham.ac.ukscilit.com For instance, chiral azetidine-2-carboxylic acid, a constrained analog of proline, is used to synthesize peptides and other biologically active molecules with specific conformational properties. nih.gov Similarly, enantiopure 2-substituted azetidines can direct the stereochemical outcome of reactions, leading to the formation of a single desired stereoisomer of the final product. nih.gov The synthesis of complex chiral molecules, such as certain natural products or their analogs, often benefits from the incorporation of rigid, stereochemically defined building blocks like the enantiomers of 2-(Oxolan-3-yl)azetidine. mdpi.com

Future Research Directions and Unexplored Avenues in 2 Oxolan 3 Yl Azetidine Hydrochloride Chemistry

Development of Novel and More Efficient Stereoselective Synthetic Methodologies

The synthesis of azetidine (B1206935) derivatives can be challenging due to the inherent ring strain of the four-membered ring. medwinpublishers.com While general methods for azetidine synthesis exist, such as intramolecular cyclization and cycloaddition reactions, the development of stereoselective routes to substituted azetidines like 2-(Oxolan-3-yl)azetidine remains a key area for future investigation. rsc.orgnih.gov

Future research should focus on the development of novel and more efficient stereoselective synthetic methods. This could involve the application of modern synthetic strategies that have shown promise in the synthesis of other complex azetidines. rsc.org For instance, transition-metal-catalyzed C-H amination reactions could provide a direct and atom-economical route to the azetidine ring. rsc.org Additionally, photocatalyzed [2+2] cycloadditions, known as the aza Paternò-Büchi reaction, offer a powerful tool for the construction of the azetidine core under mild conditions. nih.gov The development of chiral catalysts for these reactions would be paramount in achieving high enantioselectivity, which is crucial for the synthesis of biologically active molecules.

Furthermore, strain-release homologation of azabicyclo[1.1.0]butanes has emerged as a versatile method for accessing functionalized azetidines and could be adapted for the synthesis of the target molecule. rsc.org Research into gold-catalyzed intermolecular oxidation of alkynes presents another promising avenue for the stereoselective synthesis of functionalized azetidin-3-ones, which could serve as key intermediates. nih.gov

A summary of potential stereoselective synthetic approaches is presented in the table below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric C-H Amination | High atom economy, direct formation of C-N bond | Development of chiral catalysts, optimization of reaction conditions |

| Photocatalyzed [2+2] Cycloaddition | Mild reaction conditions, use of visible light | Design of chiral photosensitizers, exploring substrate scope |

| Strain-Release Homologation | Access to diverse functional groups | Synthesis of appropriately substituted azabicyclo[1.1.0]butanes |

| Gold-Catalyzed Cyclization | Stereoselective formation of intermediates | Exploration of chiral ligands, functional group tolerance |

Advanced Computational Studies for Rational Design and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. nih.govacs.org For 2-(Oxolan-3-yl)azetidine hydrochloride, advanced computational studies can play a pivotal role in the rational design of synthetic routes and the prediction of its physicochemical and biological properties.

Future research should employ DFT calculations to investigate the reaction mechanisms of potential synthetic pathways. nih.gov This can help in understanding the preference for certain regio- and stereochemical outcomes, such as the 4-exo-dig cyclization over the 5-endo-dig pathway observed in some radical cyclizations to form azetidines. nih.gov Such computational insights can guide the selection of catalysts, reagents, and reaction conditions to achieve the desired product with high efficiency and selectivity.

Moreover, computational methods can be used to predict key properties of this compound and its derivatives. This includes predicting conformational preferences, electronic properties, and potential interactions with biological targets. By creating computational models of this scaffold, researchers can virtually screen for derivatives with improved drug-like properties, such as enhanced solubility, metabolic stability, and binding affinity to specific proteins.

Mechanistic Elucidation of Novel Azetidine Transformations

The strained nature of the azetidine ring endows it with unique reactivity that can be harnessed for the synthesis of more complex molecules. rsc.org While some transformations of azetidines are known, there is a vast and underexplored landscape of novel reactions that could be developed.

Future research should focus on the mechanistic elucidation of new transformations involving the 2-(Oxolan-3-yl)azetidine scaffold. This could include investigating novel ring-opening reactions, rearrangements, and cycloaddition reactions. For example, the copper(I)-catalyzed tandem rsc.orgnih.gov-rearrangement and 4π-electrocyclization cascade strategy that has been applied to other systems could be explored for the synthesis and further transformation of azetidine nitrones derived from this scaffold. acs.org

Detailed mechanistic studies, combining experimental techniques such as kinetic analysis and isotopic labeling with computational investigations, will be crucial for understanding the underlying principles of these new reactions. acs.org This knowledge will not only expand the synthetic utility of the 2-(Oxolan-3-yl)azetidine core but also contribute to a more fundamental understanding of the reactivity of strained heterocyclic systems.

Expanding the Scope of Academic Biological Interaction Research and Chemical Probe Development

Azetidine-containing molecules have shown a wide range of biological activities, and their incorporation into drug candidates can lead to improved pharmacokinetic properties. medwinpublishers.comnih.gov The unique three-dimensional structure of this compound makes it an attractive scaffold for the development of new chemical probes and potential therapeutic agents.

Future research should be directed towards exploring the biological interactions of this compound and its derivatives. This would involve synthesizing a library of analogues with diverse substitutions on both the azetidine and oxolane rings. These compounds could then be screened against a variety of biological targets, including enzymes and receptors, to identify potential biological activities. The development of a solid-phase synthesis approach could facilitate the rapid generation of a large library of derivatives for high-throughput screening. nih.gov

Furthermore, the 2-(Oxolan-3-yl)azetidine scaffold could be used to develop chemical probes for studying biological processes. By attaching fluorescent tags or other reporter groups, these probes could be used to visualize and study the localization and function of specific proteins or cellular pathways. The insights gained from such studies could pave the way for the development of new diagnostic tools and therapeutic interventions. The use of azetidine sulfonyl fluorides as precursors for coupling with a broad range of nucleophiles could be a valuable strategy in this context. nih.gov

Q & A

Basic: What are the established synthetic routes for 2-(Oxolan-3-yl)azetidine hydrochloride, and what reaction conditions optimize yield?

Methodological Answer:

The synthesis of azetidine derivatives like this compound typically involves cyclization or substitution reactions. For example:

- Cyclization of amine precursors : Starting with oxolane (tetrahydrofuran) derivatives, the azetidine ring can be formed via intramolecular nucleophilic substitution. Ethanol or dichloromethane is often used as a solvent, with temperatures controlled between 0–25°C to minimize side reactions .

- Functional group modifications : Post-cyclization, the hydrochloride salt is generated by treating the free base with HCl gas in anhydrous diethyl ether, followed by recrystallization from ethanol/acetone mixtures for purification .

Key Optimization Factors : - Solvent choice (polar aprotic solvents enhance cyclization).

- Slow addition of HCl to avoid exothermic side reactions.

- Use of molecular sieves to scavenge water during salt formation .

Basic: How is the structural integrity of this compound validated in synthetic batches?

Methodological Answer:

Structural validation employs:

- NMR Spectroscopy : H and C NMR confirm the azetidine ring (δ 3.5–4.5 ppm for N–CH protons) and oxolane moiety (δ 1.6–2.1 ppm for tetrahydrofuran protons). F NMR (if applicable) verifies trifluoromethyl groups in analogs .

- X-ray Crystallography : Determines absolute stereochemistry and bond angles, critical for assessing steric effects in biological interactions .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for CHClNO expected at m/z 204.0794) .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to the hydrochloride salt. Solubility in water at 25°C is ~50 mg/mL, decreasing in non-polar solvents like hexane (<1 mg/mL) .

- Stability :

- Stable at room temperature in dry, inert atmospheres.

- Degrades in aqueous solutions above pH 7, with hydrolysis of the azetidine ring observed after 48 hours .

- Storage recommendations: –20°C under argon, with desiccants to prevent hygroscopic degradation .

Advanced: What reaction mechanisms govern the functionalization of this compound in nucleophilic substitution reactions?

Methodological Answer:

The azetidine ring’s strained four-membered structure facilitates nucleophilic substitution (S2) at the nitrogen-adjacent carbon:

- Base-mediated deprotonation : Using NaH or KCO, the azetidine N–H is deprotonated, enhancing nucleophilicity for alkylation (e.g., with benzyl bromides) .

- Electrophilic aromatic substitution : The oxolane’s ether oxygen directs electrophiles (e.g., NO) to para positions in aryl-substituted analogs .

Mechanistic Evidence : Kinetic studies show second-order dependence on both azetidine and electrophile concentrations, supporting a bimolecular pathway .

Advanced: How can computational modeling predict the binding affinity of this compound to neurological targets?

Methodological Answer:

- Docking Simulations : Tools like AutoDock Vina model interactions with serotonin receptors (5-HT) using PubChem-derived 3D structures (PubChem CID: [reference from ]). The oxolane moiety’s electron-rich oxygen forms hydrogen bonds with Thr134 and Asn343 residues .

- MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-receptor complexes over 100 ns, with RMSD <2 Å indicating robust binding .

- QSAR Studies : Hammett constants (σ) of substituents on the azetidine ring correlate with logP and IC values in vitro .

Advanced: How do structural modifications of this compound impact its antimicrobial activity in SAR studies?

Methodological Answer:

- Substituent Effects :

- Electron-withdrawing groups (e.g., –CF) : Enhance activity against Gram-positive bacteria (MIC 2–4 µg/mL) by increasing membrane permeability .

- Bulkier groups (e.g., –CHPh) : Reduce potency due to steric hindrance at target sites (MIC >64 µg/mL) .

- Oxolane Ring Modifications : Replacing oxolane with piperidine abolishes activity, highlighting the critical role of the tetrahydrofuran oxygen in H-bonding .

Advanced: How should researchers address discrepancies in reported biological activity data for azetidine derivatives?

Methodological Answer:

- Source Analysis : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Batch Purity : HPLC (≥95% purity) and Karl Fischer titration (<0.1% water) ensure consistency .

- Stereochemical Confirmation : X-ray crystallography resolves contradictions in E/Z isomer activity, as seen in oxindole analogs where Z-isomers showed unexpected potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.